1H-indole-4-carboximidamide hydrochloride
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Overview
Description
1H-Indole-4-carboximidamide hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-indole-4-carboximidamide hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1H-Indole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-4-carboximidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1H-Indole-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboximidamide hydrochloride: Similar in structure but differs in the position of the carboximidamide group.
1H-Indole-5-carboximidamide hydrochloride: Another structural isomer with the carboximidamide group at a different position.
These compounds share some chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
1H-indole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-9(11)7-2-1-3-8-6(7)4-5-12-8;/h1-5,12H,(H3,10,11);1H |
InChI Key |
IPAGJIHDXXNSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=N)N.Cl |
Origin of Product |
United States |
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